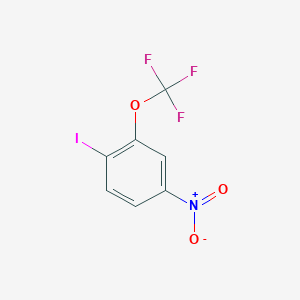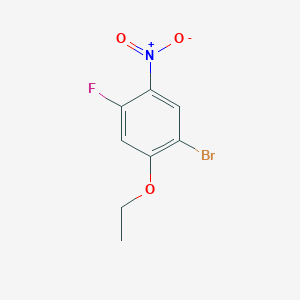
2-Bromo-4,6-dichloropyrimidine
Vue d'ensemble
Description
2-Bromo-4,6-dichloropyrimidine is a solid compound with a molecular weight of 227.87 . Its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved using organolithium reagents . For example, in the preparation of certain pyrimidine derivatives, 2,4-dichloropyrimidines were allowed to react with N-methylpiperazine in ethanol at 70–80°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H . This indicates that the compound contains 4 carbon atoms, 1 hydrogen atom, 1 bromine atom, 2 chlorine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis
This compound is a solid compound . It is stored at ambient temperature .Applications De Recherche Scientifique
Synthèse pharmacologique
Le 2-bromo-4,6-dichloropyrimidine est utilisé comme réactif de départ dans la synthèse de divers composés pharmacologiquement actifs. Par exemple, il peut être utilisé dans la création de modulateurs allostériques positifs pour les récepteurs GABA B, qui sont une classe de composés de type médicament. De plus, il peut être utilisé pour synthétiser des analogues pyridinepyrimidine .
Synthèse de biarylpyrimidine
Ce composé est également essentiel dans la synthèse de biarylpyrimidines, qui implique un couplage croisé biaryle. Ces composés ont des applications potentielles dans divers domaines thérapeutiques en raison de leur importance structurelle .
Synthèse de pyrimidines disubstituées
Une autre application est la synthèse de pyrimidines disubstituées par des procédés d'amination en tandem et de couplage croisé de Suzuki-Miyaura. Ces méthodes permettent la création de molécules complexes qui peuvent avoir diverses utilisations pharmacologiques .
Préparation de diazines décorées
Le this compound est utilisé dans la préparation de diazines décorées ayant des applications cliniques. L'accent est mis sur les approches synthétiques qui produisent des pyrimidines pharmacologiquement actives (formes substituées non fusionnées) .
Synthèse de nouveaux bis(2-(pyrimidin-2-yl)éthoxy)alcanes
Le composé est également utilisé dans la synthèse de nouveaux bis(2-(pyrimidin-2-yl)éthoxy)alcanes, qui ont des applications potentielles en chimie médicinale en raison de leurs propriétés structurelles uniques .
Mécanisme D'action
Target of Action
2-Bromo-4,6-dichloropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities It is known that pyrimidines are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Biochemical Pathways
It is known that pyrimidine derivatives can interact with various biochemical pathways due to their structural diversity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Safety and Hazards
Orientations Futures
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, introduction of the hydrophobic groups phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Analyse Biochimique
Biochemical Properties
2-Bromo-4,6-dichloropyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as DNA topoisomerase II, which is crucial for DNA replication and cell division . By binding to the active site of the enzyme, this compound prevents the enzyme from performing its function, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and nutrient utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of DNA topoisomerase II, inhibiting its activity and preventing DNA replication . Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of target genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the degradation products of this compound may have distinct biological activities, further influencing cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and viability . Additionally, this compound can modulate the activity of enzymes involved in nucleotide synthesis, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins, determining its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions can influence the compound’s activity, leading to changes in cellular processes and responses .
Propriétés
IUPAC Name |
2-bromo-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRZBKAOTVKUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1399480-88-6 | |
| Record name | 2-Bromo-4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















